molecular formula C18H34P2 B14264129 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane CAS No. 189944-74-9

1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane

Cat. No.: B14264129
CAS No.: 189944-74-9
M. Wt: 312.4 g/mol
InChI Key: PXFIAFFKGJZKNW-UHFFFAOYSA-N
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Description

1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is an organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a phospholane ring substituted with dicyclohexylphosphanyl and dimethyl groups, making it a valuable ligand in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane can be synthesized through a multi-step process involving the reaction of cyclohexylphosphine with 3,4-dimethylphospholane. The reaction typically requires a catalyst and is carried out under inert conditions to prevent oxidation. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphanyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated reagents and catalysts like palladium are often employed.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phospholanes depending on the reagents used.

Scientific Research Applications

1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are crucial in catalysis and material science.

    Biology: The compound is explored for its potential in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and rhodium, and the pathways involve the formation and stabilization of reactive intermediates.

Comparison with Similar Compounds

  • 1,2-Bis(dicyclohexylphosphino)ethane
  • 1,3-Bis(dicyclohexylphosphino)propane
  • Dichlorobis(1-(dicyclohexylphosphanyl)piperidine)palladium

Comparison: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and selectivity in catalytic applications. Its bulky dicyclohexyl groups provide steric hindrance, reducing unwanted side reactions and improving the efficiency of catalytic processes.

Properties

CAS No.

189944-74-9

Molecular Formula

C18H34P2

Molecular Weight

312.4 g/mol

IUPAC Name

dicyclohexyl-(3,4-dimethylphospholan-1-yl)phosphane

InChI

InChI=1S/C18H34P2/c1-15-13-19(14-16(15)2)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h15-18H,3-14H2,1-2H3

InChI Key

PXFIAFFKGJZKNW-UHFFFAOYSA-N

Canonical SMILES

CC1CP(CC1C)P(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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